Peptide C20W

Description

Properties

CAS No. |

123045-86-3 |

|---|---|

Molecular Formula |

C113H190N38O26 |

Molecular Weight |

2497 g/mol |

IUPAC Name |

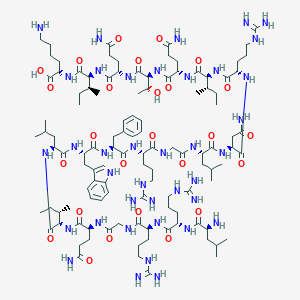

(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C113H190N38O26/c1-14-60(10)88(105(172)141-75(39-42-84(118)155)99(166)151-91(63(13)152)108(175)142-74(38-41-83(117)154)98(165)150-89(61(11)15-2)106(173)143-76(109(176)177)32-22-23-43-114)148-96(163)72(36-27-47-131-113(126)127)140-104(171)81(53-85(119)156)146-100(167)77(49-58(6)7)136-87(158)56-134-94(161)70(34-25-45-129-111(122)123)139-102(169)79(51-64-28-18-17-19-29-64)144-103(170)80(52-65-54-132-68-31-21-20-30-66(65)68)145-101(168)78(50-59(8)9)147-107(174)90(62(12)16-3)149-97(164)73(37-40-82(116)153)135-86(157)55-133-93(160)69(33-24-44-128-110(120)121)138-95(162)71(35-26-46-130-112(124)125)137-92(159)67(115)48-57(4)5/h17-21,28-31,54,57-63,67,69-81,88-91,132,152H,14-16,22-27,32-53,55-56,114-115H2,1-13H3,(H2,116,153)(H2,117,154)(H2,118,155)(H2,119,156)(H,133,160)(H,134,161)(H,135,157)(H,136,158)(H,137,159)(H,138,162)(H,139,169)(H,140,171)(H,141,172)(H,142,175)(H,143,173)(H,144,170)(H,145,168)(H,146,167)(H,147,174)(H,148,163)(H,149,164)(H,150,165)(H,151,166)(H,176,177)(H4,120,121,128)(H4,122,123,129)(H4,124,125,130)(H4,126,127,131)/t60-,61-,62-,63+,67-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,88-,89-,90-,91-/m0/s1 |

InChI Key |

RJTQWHPASFQMJA-DXVACXFISA-N |

SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)N |

sequence |

LRRGQILWFRGLNRIQTQIK |

Synonyms |

peptide C20W |

Origin of Product |

United States |

Structural Elucidation of Peptide C20w and Its Complexes

Primary Sequence Context and its Role in Calmodulin Recognition

Peptide C20W corresponds to the N-terminal 20 amino acids of the calmodulin-binding domain of the plasma membrane Ca2+-pump. acs.orgresearchgate.net Its primary sequence is a critical determinant for its recognition by calmodulin. The binding of C20W to calmodulin is a calcium-dependent process. tandfonline.com In the presence of Ca2+, calmodulin undergoes a conformational change that exposes hydrophobic pockets on its surface, which are then able to bind to target proteins like the one from which C20W is derived. nih.gov

An unusual characteristic of the C20W-calmodulin interaction is that the peptide binds exclusively to the C-terminal lobe of Ca2+-saturated calmodulin. acs.orgnih.gov This is in contrast to many other calmodulin-binding peptides, such as M13, which interact with both the N- and C-terminal lobes, inducing a collapsed conformation of calmodulin. acs.orgnih.gov The specific binding to the C-terminal half results in an extended, non-collapsed structure for the CaM/C20W complex. tandfonline.comacs.orgnih.gov This unique binding mode is consistent with earlier biochemical findings that the C-terminal domain of calmodulin alone is sufficient to activate the plasma membrane Ca2+ pump. acs.org

Conformational Analysis in Solution (Free Peptide)

The conformation of Peptide C20W in its free state in solution, prior to binding with calmodulin, is crucial for understanding the initial stages of the recognition process. Spectroscopic techniques are instrumental in characterizing this unbound state.

Spectroscopic Characterization (e.g., Circular Dichroism, Nuclear Magnetic Resonance)

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution. nih.govunits.itamericanpeptidesociety.org By measuring the differential absorption of left- and right-circularly polarized light in the far-UV region (typically 180-260 nm), CD can provide information about the proportions of α-helices, β-sheets, and random coil structures within a peptide. units.itamericanpeptidesociety.org For a peptide like C20W, which is relatively small, the CD spectrum might indicate a largely disordered or random coil structure in solution, although it may possess a propensity to form helical structures, which are common for calmodulin-binding domains. units.it

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed, atom-level information about the structure and dynamics of peptides in solution. uzh.chchemrxiv.org For the free C20W peptide, 1D and 2D NMR experiments can be used to assign the resonances of the individual protons and to identify through-space proximities via the Nuclear Overhauser Effect (NOE). uzh.ch Analysis of chemical shifts and coupling constants can reveal local conformational preferences and the degree of flexibility along the peptide backbone. mdpi.comrsc.org While the free peptide is likely to be conformationally heterogeneous, NMR can help to identify any transient or partially stable secondary structural elements that may exist in equilibrium. mdpi.com

Three-Dimensional Structure of the Calmodulin/Peptide C20W Complex

The detailed three-dimensional structure of the complex formed between calmodulin and Peptide C20W has been elucidated primarily through the use of high-resolution NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

The solution structure of the CaM/C20W complex was determined using heteronuclear three-dimensional NMR spectroscopy. acs.orgnih.gov This powerful technique allows for the precise mapping of interactions between the peptide and the protein.

The calculation of the three-dimensional structure of the CaM/C20W complex was based on a large set of experimentally derived distance and dihedral angle restraints. acs.orgnih.gov

Key Restraints and Methodologies:

Nuclear Overhauser Effects (NOEs): A total of 1808 intramolecular NOEs within calmodulin and 49 intermolecular NOEs between C20W and calmodulin were identified. acs.orgnih.gov These NOEs provide through-space distance information between protons that are close to each other (typically < 5 Å), which is fundamental for defining the fold of the protein and the orientation of the peptide. The intermolecular NOEs are particularly crucial for defining the binding interface.

Heteronuclear-Filtered NOESY: These experiments were used to specifically detect the intermolecular NOEs between the isotopically labeled protein (e.g., 15N- or 13C-labeled CaM) and the unlabeled peptide. acs.org

Structure Calculation: The collected NOE-derived distance restraints, along with dihedral angle restraints obtained from coupling constants, were used in computational algorithms to calculate a family of structures consistent with the experimental data. acs.orgnih.gov The final reported structure is typically an average of the lowest energy structures or a representative member of the most populated conformational cluster. The coordinates for the 26 final structures of the CaM/C20W complex have been deposited in the Protein Data Bank under the ID code 1CFF. acs.org

Table of Structural Statistics for the CaM/C20W Complex:

| Parameter | Value |

|---|---|

| Total Intramolecular NOEs (CaM) | 1808 |

| Intermolecular NOEs (C20W to CaM) | 49 |

| PDB ID | 1CFF |

Data sourced from Elshorst et al., 1999. acs.org

Chemical shift perturbation (CSP) analysis is a sensitive NMR method used to map the binding interface of a protein-ligand complex. It involves comparing the chemical shifts of the protein's backbone amide protons (and other nuclei) in the free and peptide-bound states.

In the case of the CaM/C20W complex, significant chemical shift differences were observed for the amino acid residues in the C-terminal domain of calmodulin upon binding of C20W. acs.orgnih.gov In contrast, the chemical shifts of the residues in the N-terminal domain were much less affected and remained similar to those of free Ca2+-saturated calmodulin. acs.orgnih.gov

This pattern of chemical shift changes provides strong evidence that Peptide C20W binds exclusively to the C-terminal half of calmodulin. acs.orgnih.gov This is a key finding that distinguishes the C20W binding mode from that of other peptides like M13, where chemical shift perturbations are observed across both domains of calmodulin, indicating a bimodal binding that envelops the peptide. researchgate.net The CSP data for the CaM/C20W complex corroborates the structural model of an extended conformation where only the C-terminal lobe of calmodulin engages with the peptide. acs.org

Deposited Structural Coordinates and Related Datasets (e.g., PDB ID 1CFF, BioMagResBank accession 4284)

The three-dimensional structure of the complex formed between calmodulin (CaM) and the peptide C20W has been determined using heteronuclear three-dimensional nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov The structural calculations were based on a substantial number of experimental restraints, including 1808 intramolecular Nuclear Overhauser Effects (NOEs) and 49 intermolecular NOEs. acs.orgnih.govrcsb.org These NOEs were identified from heteronuclear-filtered NOESY and half-filtered experiments, respectively. acs.orgnih.gov

The resulting 26 structures of the CaM/C20W complex have been deposited in the Protein Data Bank (PDB) under the accession code 1CFF . acs.orgrcsb.org The corresponding chemical shift assignments for the complex are available in the BioMagResBank (BMRB) with the accession number 4284 . acs.org

Interactive Data Table: Structural Data for PDB ID 1CFF

| Data Category | Value |

| Total Structure Weight | 19.38 kDa |

| Atom Count | 1,347 |

| Modeled Residue Count | 168 |

| Deposited Residue Count | 168 |

| Unique Protein Chains | 2 |

Data sourced from RCSB PDB entry 1CFF. rcsb.org

Small-Angle X-ray Scattering (SAXS) Investigations

Interatomic Length Distribution Function Analysis

Analysis of the interatomic length distribution function, P(r), from SAXS data for the CaM/C20W complex revealed a profile similar to that of unbound calmodulin. nih.govresearchgate.net The P(r) function provides information about the shape of the molecule. nih.gov The similarity in the P(r) functions indicates that the CaM/C20W complex largely retains the extended, dumbbell-shaped structure characteristic of free CaM. nih.govresearchgate.net This is in contrast to the globular structures often observed when other peptides bind to calmodulin. nih.gov

Ion Mobility Mass Spectrometry (IM-MS) for Conformational Characterization

Ion mobility-mass spectrometry (IM-MS) has been utilized to study the conformational transitions of calmodulin upon binding to C20W. publish.csiro.aupublish.csiro.auresearchgate.net This technique separates ions based on their size and shape (collision cross-section) in the gas phase, providing insights into the protein's three-dimensional structure. publish.csiro.aupublish.csiro.auresearchgate.net

Studies using negative mode IM-MS have characterized the structural changes in calmodulin as it binds both calcium ions and the C20W peptide. publish.csiro.aupublish.csiro.au The binding of C20W is an example of an "extended" peptide-calmodulin binding model. publish.csiro.aupublish.csiro.au IM-MS experiments have shown that peptide binding to calmodulin can occur through intermediate states with varying numbers of bound calcium ions (from 1 to 4 Ca²⁺). publish.csiro.aupublish.csiro.au These intermediate complexes exhibit relatively collapsed structures, suggesting that a fully pre-folded, calcium-saturated (holo) calmodulin conformation is not a strict prerequisite for target peptide binding. publish.csiro.aupublish.csiro.au

Structural Comparisons with Other Calmodulin-Target Peptide Complexes (e.g., CaM/M13)

The structure of the CaM/C20W complex displays significant differences when compared to other well-characterized calmodulin-peptide complexes, such as the complex with the M13 peptide from skeletal muscle myosin light-chain kinase. acs.orgnih.gov

Analysis of Unique or Extended Global Structures

A key finding from NMR studies is that C20W binds exclusively to the C-terminal domain of calmodulin. acs.orgnih.govrcsb.org This is supported by chemical shift differences observed between free Ca²⁺-saturated CaM and the CaM/C20W complex. acs.orgnih.gov Resonances in the N-terminal domain of the complex are very similar to those of free CaM, while the C-terminal domain shows significant changes. acs.orgnih.gov

This binding mode results in an unusual, extended global structure for the CaM/C20W complex, which is distinct from the collapsed, globular structures typically seen in other calmodulin-peptide complexes like CaM/M13. acs.orgnih.govresearchgate.net In the CaM/M13 complex, both the N- and C-terminal domains of calmodulin wrap around the helical peptide, leading to a compact, globular conformation. researchgate.net In contrast, the CaM/C20W complex does not show this collapse, maintaining a more extended, dumbbell-like shape. nih.govresearchgate.netresearchgate.net This unique binding mode is consistent with earlier biochemical findings that the C-terminal domain of CaM alone is sufficient to activate the plasma membrane calcium pump. acs.org

Comparative Hydrophobic Interaction Networks

The nature and architecture of hydrophobic interaction networks are fundamental to the binding specificity and resulting structural conformation of peptide-protein complexes. In the case of Peptide C20W, its interaction with Calmodulin (CaM) provides a compelling example of how variations in these networks dictate the final quaternary structure. This is particularly evident when comparing the C20W-CaM complex to complexes formed with related peptides, such as C24W and the model peptide M13.

A canonical feature of many high-affinity CaM-binding peptides is the presence of two primary hydrophobic anchor residues, typically separated by a 12-residue stretch. researchgate.net These anchors are critical for engaging with hydrophobic patches on both the N-terminal and C-terminal domains of CaM, leading to a significant conformational change where CaM wraps around the peptide, forming a compact, globular structure. nih.govresearchgate.net The complex formed between CaM and the C24W peptide exemplifies this binding mode, resulting in a globular shape. nih.govnih.gov

In stark contrast, the C20W-CaM complex exhibits a markedly different, extended conformation. nih.govresearchgate.net Structural studies based on Nuclear Magnetic Resonance (NMR) and small-angle X-ray scattering (SAXS) have revealed that C20W binds exclusively to the C-terminal domain of CaM. nih.govacs.orgresearchgate.net This unusual binding mode is a direct consequence of C20W's primary sequence, which lacks the C-terminal hydrophobic anchor residue necessary to engage the N-terminal domain of CaM. nih.gov The result is a complex that retains an extended, dumbbell-like shape, similar to that of Ca2+-loaded CaM on its own. nih.govresearchgate.net

NMR chemical shift mapping confirms this one-sided interaction. When comparing the spectra of free CaM with the C20W-CaM complex, significant chemical shift perturbations are observed almost exclusively for residues within the C-terminal domain of CaM. acs.orgresearchgate.net This is contrary to what is seen in the CaM/M13 complex, where chemical shifts are altered across the entire CaM sequence, indicating that both lobes are involved in binding. researchgate.net

The specific hydrophobic interactions stabilizing the C20W-CaM complex occur between the hydrophobic face of the C20W peptide, which adopts an α-helical conformation upon binding, and a hydrophobic pocket on CaM's C-terminal domain. nih.gov Key hydrophobic residues on the peptide serve to anchor it to this single domain. nih.gov While the interaction is strong enough to form a stable complex, the absence of the second anchor point prevents the collapse of CaM's two domains around the peptide, thus defining the extended structure of the complex.

The following tables summarize the key differences in the hydrophobic interaction networks and resulting structural outcomes.

Table 1: Comparative Analysis of Calmodulin-Peptide Complex Characteristics This interactive table compares the binding characteristics and resulting structures of complexes formed between Calmodulin (CaM) and peptides C20W and C24W.

| Feature | Peptide C20W Complex | Peptide C24W Complex |

| Primary Hydrophobic Anchors | One (N-terminal region) | Two (N- and C-terminal regions) |

| CaM Domains Bound | C-terminal domain only acs.orgnih.gov | Both N- and C-terminal domains nih.gov |

| Resulting Complex Shape | Extended, dumbbell-shaped nih.govresearchgate.net | Compact, globular nih.govnih.gov |

| Binding Model | Non-canonical, extended researchgate.net | Canonical, wrap-around researchgate.net |

Table 2: Key Hydrophobic Residues of Peptide C20W in CaM Interaction This table lists the primary amino acid sequence of a representative C20W peptide and highlights the key hydrophobic residues identified as crucial for anchoring to the C-terminal domain of Calmodulin.

| Peptide | Sequence | Key Hydrophobic Anchors |

| C20W | L-R-R-G-Q-I-L-W -F-R-G-L-N-R-I-Q-T-Q-I-K princeton.edu | Tryptophan (W), Isoleucine (I), Leucine (L) |

This comparative analysis underscores the pivotal role of the hydrophobic interaction network. The number and spatial distribution of hydrophobic anchor residues within a peptide's sequence are primary determinants of how it is recognized by Calmodulin, directly influencing the global architecture of the resulting protein-peptide complex.

Molecular Recognition and Binding Mechanisms of Peptide C20w with Calmodulin

Identification of Calmodulin Binding Domains Involved in C20W Interaction

Exclusive Binding to the C-terminal Half of Calmodulin

Peptide C20W, a 20-amino acid synthetic peptide corresponding to the N-terminal portion of the calmodulin (CaM)-binding domain of the plasma membrane calcium pump, exhibits a unique and specific interaction with calmodulin. acs.orgscilit.comnih.gov Extensive research, primarily utilizing nuclear magnetic resonance (NMR) spectroscopy and small-angle X-ray scattering (SAXS), has unequivocally demonstrated that C20W binds exclusively to the C-terminal (C-lobe) of CaM. acs.orgscilit.comnih.govresearchgate.net

This selective binding is evident from chemical shift differences observed in NMR spectra between free calcium-saturated CaM and the CaM/C20W complex. acs.orgscilit.comnih.govresearchgate.net Major chemical shift perturbations occur only in the C-terminal domain of CaM upon C20W binding, while the N-terminal domain remains largely unaffected, resembling its state in free CaM. acs.orgscilit.comnih.govresearchgate.net This is in stark contrast to the binding of other peptides, such as M13, which interact with both the N- and C-terminal domains of CaM, inducing chemical shift changes across the entire protein sequence. acs.orgresearchgate.net

Further evidence for this exclusive C-terminal binding comes from SAXS studies. The complex of CaM and C20W retains an extended, dumbbell-shaped structure, similar to that of CaM alone. nih.govacs.org This is unlike complexes with other peptides like C24W, which induce a more globular, collapsed conformation by engaging both lobes of CaM. nih.govacs.orgnih.gov The retention of the dumbbell shape in the CaM/C20W complex strongly suggests that the N-terminal lobe does not participate in the binding event. acs.orgnih.gov This unusual binding mode is consistent with the biochemical observation that the C-terminal half of CaM alone is sufficient to activate the calcium pump. acs.org

Energetics and Thermodynamics of Binding

Dissociation Constants (K_d) and Binding Affinities

The interaction between Peptide C20W and calmodulin is characterized by a high binding affinity, a crucial factor in its biological function. The strength of this interaction is quantified by the dissociation constant (K_d), with lower K_d values indicating a stronger affinity. For the C20W-calmodulin complex, the estimated K_d is in the nanomolar range, specifically between 5 and 15 nM. researchgate.netresearchgate.net This places C20W among the peptides that bind to calmodulin with high affinity. researchgate.net The binding stoichiometry has been determined to be 1:1, meaning one molecule of C20W binds to one molecule of calmodulin in the presence of calcium. researchgate.net

The affinity of peptides for calmodulin can be influenced by specific amino acid residues. For instance, substituting the tryptophan residue in a related peptide (C28W) with tyrosine or alanine (B10760859) leads to a lower affinity for calmodulin, highlighting the importance of this specific residue in the binding interaction. researchgate.net

Role of Hydrophobic Interactions and Key Residues (e.g., Trp4, Phe17)

The stability of the CaM/C20W complex is primarily driven by hydrophobic interactions. researchgate.netnih.gov These interactions involve the burial of a significant portion of the peptide's surface upon binding to CaM. nih.gov Key residues within the peptide play a critical role in anchoring it to calmodulin. In many calmodulin-binding peptides, two key hydrophobic residues, often aromatic, are separated by a stretch of 12 residues. nih.gov These residues act as anchors, with one interacting with the C-terminal hydrophobic patch of CaM and the other with the N-terminal patch. nih.govnih.gov

In the context of the well-studied CaM/M13 complex, which serves as a model for understanding these interactions, Tryptophan-4 (Trp4) and Phenylalanine-17 (Phe17) are the crucial anchoring residues. nih.govnih.gov Trp4 anchors the N-terminal half of the peptide to the C-terminal domain of CaM, while Phe17 anchors the C-terminal half of the peptide to the N-terminal domain of CaM. nih.gov Given that C20W only binds to the C-terminal domain of CaM, the interactions are focused on this region. acs.orgnih.gov The abundance of methionine residues in calmodulin, particularly in the C-terminal domain (Met109, Met124, Met144, and Met145), creates a malleable hydrophobic surface that can accommodate and recognize different peptide sequences. nih.gov While C20W lacks the second hydrophobic anchor to engage the N-terminal domain, its interaction with the C-terminal hydrophobic patch is a key determinant of its binding. nih.gov

Influence of Calcium Saturation on CaM/C20W Complex Formation and Stability

The formation and stability of the complex between calmodulin and Peptide C20W are critically dependent on the presence of calcium ions (Ca²⁺). acs.orgresearchgate.net Calmodulin functions as a primary calcium sensor in cells, and its ability to bind to target proteins is allosterically regulated by Ca²⁺ binding. mdpi.comwikipedia.org

Metalation States and Intermediate Conformations

The binding of C20W to calmodulin occurs in the presence of Ca²⁺, forming a high-affinity complex. researchgate.netresearchgate.net In the absence of calcium, the peptide dissociates from calmodulin. acs.org This calcium dependency is a hallmark of most calmodulin-target interactions. wikipedia.org

Ion mobility-mass spectrometry studies have provided insights into the process of complex formation, revealing the existence of intermediate metalation states. These studies show that peptide binding to calmodulin can involve intermediates with one to four Ca²⁺ ions bound. researchgate.netresearchgate.netresearchgate.net This suggests that a fully calcium-saturated (holo) calmodulin is not a strict prerequisite for the initial binding of target peptides. researchgate.netresearchgate.netresearchgate.net The binding of Ca²⁺ to calmodulin is a cooperative process, with the C-terminal domain exhibiting a higher affinity for Ca²⁺ than the N-terminal domain. wikipedia.orgnih.gov

Mechanisms of Action and Target Protein Function Modulation

Peptide C20W, a synthetic 20-amino acid peptide, serves as a crucial tool for understanding the regulation of the plasma membrane Ca²⁺-ATPase (PMCA). It corresponds to the N-terminal portion of the calmodulin-binding domain of the PMCA. guidetopharmacology.orgnih.govnih.gov The interaction between C20W and its target protein, calmodulin (CaM), a ubiquitous calcium-binding protein, reveals a specific and unusual mechanism of action that modulates CaM's function and, consequently, the activity of the Ca²⁺ pump.

The binding of C20W to CaM is calcium-dependent and occurs with a high affinity, showing an apparent 1:1 stoichiometry. nih.gov Research findings estimate the dissociation constant (Kd) for the CaM/C20W complex to be in the nanomolar range, indicating a strong interaction. nih.govnih.gov This high-affinity binding is notable as it occurs even at low calcium concentrations (approximately 200 nM), which are characteristic of a cell in its resting state. nih.gov This suggests that the PMCA might not be in a fully autoinhibited state under basal conditions. nih.gov

A defining feature of the C20W-CaM interaction is its unique structural consequence. Nuclear magnetic resonance (NMR) and small-angle X-ray scattering (SAXS) studies have demonstrated that C20W binds exclusively to the C-terminal lobe of CaM. nih.govnih.govthegoodscentscompany.com This is a significant deviation from the canonical binding mode observed with many other CaM target peptides, such as M13 from myosin light chain kinase, which typically involves both the N- and C-terminal lobes of CaM wrapping around the target peptide to form a compact, globular structure. nih.govnih.govthegoodscentscompany.com

In contrast, the binding of C20W does not induce this globular collapse. The resulting CaM/C20W complex largely retains the extended, dumbbell-like shape characteristic of Ca²⁺-saturated CaM in its free form. guidetopharmacology.orgnih.govuni.lu This is attributed to C20W lacking a second hydrophobic anchor residue, which is present in longer peptides like C24W and C28W that do induce the globular conformation in CaM. nih.gov The specific binding of C20W to the C-terminal domain aligns with biochemical observations that this domain alone is sufficient to activate the Ca²⁺ pump. nih.govfishersci.ca

Functionally, Peptide C20W acts as an inhibitor of the Ca²⁺ pump's activation by calmodulin. nih.gov By binding to CaM, C20W effectively competes with the pump's own CaM-binding domain. nih.goveragene.com Furthermore, in experimental models using inside-out erythrocyte membrane vesicles where the pump's autoinhibitory CaM-binding domain has been proteolytically removed, C20W can directly inhibit the now calmodulin-independent Ca²⁺ transport. nih.gov This inhibition of the activated pump by C20W is purely competitive with respect to Ca²⁺. nih.gov This inhibitory action supports the model where the calmodulin-binding domain of the PMCA, mimicked by C20W, functions as an autoinhibitory domain. eragene.com In the presence of ATP, Ca²⁺ has been shown to counteract the inhibition produced by C20W. eragene.com

| Peptide | Description | Estimated Kd (nM) | Reference |

|---|---|---|---|

| C28W | Residues 2-29 of PMCA CaM-binding domain | 0.1 | nih.gov |

| C20W | Residues 2-21 of PMCA CaM-binding domain | 5 - 15 | nih.gov |

| C15W | Residues 2-16 of PMCA CaM-binding domain | 700 - 1700 | nih.gov |

| C14 | Residues 16-29 of PMCA CaM-binding domain | Ineffective binding | nih.gov |

| Complex | Overall Structure | Key Finding | Reference |

|---|---|---|---|

| CaM-C20W | Extended, dumbbell-shaped | Retains a structure similar to CaM alone; binds only to the C-terminal lobe. | guidetopharmacology.orgnih.govnih.gov |

| CaM-C24W | Globular | Induces a collapsed structure, typical of many CaM-target complexes. | guidetopharmacology.orgnih.gov |

Computational and Theoretical Investigations of Peptide C20w Interactions

Molecular Dynamics (MD) Simulations of Calmodulin-Peptide C20W Complexes

Molecular dynamics (MD) simulations have been instrumental in exploring the structural and energetic landscape of the Calmodulin (CaM)-C20W complex. researchgate.netnih.gov These simulations model the atomic-level movements over time, providing a dynamic view of the interaction.

Analysis of Conformational Flexibility and Dynamics

MD simulations reveal that the binding of C20W to calmodulin induces significant conformational changes in the protein. researchgate.netacs.org Calmodulin, a highly flexible protein, is known to adopt different conformations upon binding to its various targets. acs.orgelifesciences.org In the case of the C20W complex, studies have shown that the peptide binds primarily to the C-terminal lobe of calmodulin, leading to a more extended structure compared to the compact, collapsed conformation observed with many other CaM-binding peptides. nih.govtandfonline.comnih.gov This unusual extended conformation is a key feature of the CaM/C20W complex. researchgate.netnih.gov The flexibility of the two domains of calmodulin, connected by a flexible linker, allows for this adaptability. acs.org Ion mobility mass spectrometry has confirmed that the complex with C20W results in an unusually extended structure. tandfonline.comresearchgate.net

The dynamics of the complex are also influenced by calcium ion concentration. Calmodulin is a Ca2+-binding protein, and its affinity for target peptides is often calcium-dependent. researchgate.netresearchgate.net MD simulations can probe how calcium binding to the EF-hand motifs of calmodulin affects the conformational ensemble of the complex and the stability of the peptide-protein interface. embopress.org

Prediction of Binding Poses and Interaction Networks

The interaction network consists of a combination of hydrophobic interactions, hydrogen bonds, and electrostatic interactions. For instance, the tryptophan residue in C20W is known to be crucial for its interaction with calmodulin. MD simulations can quantify the contribution of this and other residues to the binding free energy, providing a detailed energetic landscape of the interaction. The structure of the CaM/C20W complex shows a 1-5-8 arrangement of key residues in the N-terminal part of the peptide interacting with the C-terminal domain of CaM. embopress.org

Molecular Docking Approaches for Peptide-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. nih.govuniv-paris-diderot.fr In the context of Peptide C20W, docking studies can be used to predict its binding mode to calmodulin. These methods are generally faster than MD simulations and can be used to screen large numbers of peptide variants or small molecules that might modulate the interaction.

Docking algorithms sample a vast number of possible conformations and orientations of the peptide in the binding site of the protein and score them based on a scoring function that estimates the binding affinity. univ-paris-diderot.frelifesciences.org For the C20W-calmodulin interaction, docking can be used to generate initial models of the complex, which can then be refined using more computationally intensive methods like MD simulations. nih.gov The accuracy of docking can be enhanced by incorporating experimental data, such as known interacting residues, to guide the docking process. univ-paris-diderot.fr

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. uestc.edu.cnnih.gov For peptides like C20W, QSAR models can be developed to predict the binding affinity or functional effect of peptide variants based on their amino acid sequence and physicochemical properties. nih.govfrontiersin.org

The process involves describing the peptides using a set of molecular descriptors, which can be derived from the amino acid sequence or the 3D structure. nih.govnih.gov These descriptors are then correlated with the experimentally measured activity using statistical methods like multiple linear regression (MLR) or machine learning algorithms. mdpi.combiorxiv.org While a specific QSAR model for C20W is not extensively documented in the provided context, the principles of QSAR could be applied to understand how modifications to the C20W sequence would affect its binding to calmodulin. For example, a QSAR model could predict the change in binding affinity resulting from substituting specific amino acids in the C20W sequence.

Integration of Computational Methods with Experimental Data for Structural Refinement

The most accurate and reliable structural models of biomolecular complexes are typically obtained by integrating computational methods with experimental data. researchgate.netcecam.orgnih.gov For the CaM-C20W complex, nuclear magnetic resonance (NMR) spectroscopy has been a key experimental technique. nih.govacs.org The three-dimensional structure of the complex was solved using heteronuclear 3D NMR, based on a large number of intramolecular and intermolecular Nuclear Overhauser Effect (NOE) restraints. researchgate.netnih.govacs.org

Computational methods play a crucial role in refining the structures derived from NMR data. MD simulations can be used to explore the conformational space consistent with the experimental restraints, helping to resolve ambiguities and provide a more dynamic picture of the complex. cecam.orgnih.gov This integrated approach ensures that the final structural model is not only consistent with the experimental data but also physically realistic. The coordinates of the 26 final NMR-derived structures of the CaM/C20W complex have been deposited in the Protein Data Bank (PDB ID code 1CFF). acs.org

Computational Peptide Design and Prediction of Binding Affinity

Computational methods can be used not only to analyze existing peptide-protein interactions but also to design new peptides with altered or enhanced properties. nih.govtandfonline.comduke.edu Starting from the known structure of the CaM-C20W complex, computational protein design algorithms can be employed to predict mutations in the C20W sequence that would increase its binding affinity or specificity for calmodulin. researchgate.netnih.gov

These design algorithms use force fields to calculate the energetic consequences of amino acid substitutions and search for sequences that optimize the interaction with the target protein. bakerlab.org For instance, one could design C20W variants that bind more tightly to calmodulin or that can discriminate between different isoforms of the protein. The predictions from these computational design studies can then be tested experimentally by synthesizing the designed peptides and measuring their binding affinities. nih.govmdpi.com This iterative cycle of computational design and experimental validation is a powerful approach for developing novel peptide-based tools and therapeutics. nih.gov

Chemical Compounds and their PubChem CIDs

| Compound Name | PubChem CID |

| Calmodulin | 1612 |

| Calcium | 5460244 |

| Tryptophan | 9060 |

| Melittin | 16129497 |

| Acarbose | 41774 |

Table 1: Summary of Computational Investigations on Peptide C20W

| Investigation Area | Methods Used | Key Findings |

|---|---|---|

| Conformational Dynamics | Molecular Dynamics (MD) Simulations, Ion Mobility Mass Spectrometry | C20W binding induces an unusual extended conformation in Calmodulin, primarily interacting with the C-terminal lobe. nih.govresearchgate.nettandfonline.comnih.govresearchgate.net |

| Binding Pose Prediction | Molecular Docking, MD Simulations | Predicts the specific orientation of C20W in Calmodulin's hydrophobic cleft and identifies key interacting residues. nih.govembopress.orguni-halle.deuniv-paris-diderot.fr |

| Structure-Activity Relationship | Quantitative Structure-Activity Relationship (QSAR) | Can be used to predict how sequence modifications in C20W affect its binding affinity to Calmodulin. nih.govnih.govfrontiersin.org |

| Structural Refinement | Integration of NMR data with MD simulations | Provides high-resolution, dynamic models of the CaM-C20W complex, deposited as PDB ID 1CFF. researchgate.netnih.govcecam.orgacs.org |

| Peptide Design | Computational Protein Design Algorithms | Enables the design of new C20W variants with potentially enhanced binding affinity or specificity for Calmodulin. researchgate.netnih.govtandfonline.comduke.edunih.gov |

Methodological Approaches in Peptide C20w Research

Peptide Synthesis Strategies for C20W and its Analogs

The chemical synthesis of Peptide C20W and its analogs is primarily achieved through two main strategies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. These methods allow for the precise assembly of amino acids in the desired sequence. iris-biotech.deresearchgate.netlibretexts.org

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-phase peptide synthesis (SPPS) is the most common method for preparing peptides like C20W. rsc.orgbachem.com This technique involves attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acids to build the peptide chain. iris-biotech.debachem.com The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away by filtration after each step. iris-biotech.de

A widely used approach within SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry . rsc.orgcsic.esnih.gov In this strategy, the N-terminus of the growing peptide chain is temporarily protected by the Fmoc group, which is base-labile and can be removed with a mild base like piperidine. csic.esontosight.aipeptide.com The side chains of the amino acids are protected by tert-butyl (tBu)-based groups, which are stable to the basic conditions used for Fmoc removal but can be cleaved with a strong acid, such as trifluoroacetic acid (TFA), at the end of the synthesis. csic.esontosight.aipeptide.com This orthogonality of protecting groups allows for selective deprotection and controlled chain elongation. csic.es

The 2-Chlorotrityl chloride (2-CTC) resin is a frequently employed solid support in Fmoc/tBu-based SPPS. peptide.comnih.govsunresinlifesciences.comalmacgroup.com This resin is particularly advantageous because it is highly acid-labile, allowing for the cleavage of the final peptide from the resin under very mild acidic conditions that leave the tBu-based side-chain protecting groups intact. peptide.comalmacgroup.com This feature is especially useful for the synthesis of protected peptide fragments. peptide.comalmacgroup.com Furthermore, the steric bulk of the 2-CTC resin helps to minimize side reactions such as diketopiperazine formation, particularly when the C-terminal amino acid is proline. peptide.comnih.govalmacgroup.com The loading of the first amino acid onto the 2-CTC resin proceeds with minimal racemization. nih.govalmacgroup.com

| SPPS Technique | Description | Key Features |

| Fmoc/tBu Chemistry | Utilizes the base-labile Fmoc group for Nα-protection and acid-labile tBu groups for side-chain protection. csic.esontosight.aipeptide.com | Milder deprotection conditions compared to Boc chemistry; allows for automated synthesis. bachem.compeptide.com |

| 2-Chlorotrityl chloride resin | An acid-sensitive resin used as a solid support for SPPS. nih.govsunresinlifesciences.comsigmaaldrich.com | Allows for mild cleavage of the peptide, minimizing side reactions and racemization. peptide.comnih.govalmacgroup.com |

Solution-Phase Peptide Synthesis

While less common than SPPS for routine peptide synthesis, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis) offers an alternative approach. libretexts.orgrsc.orggoogle.com In this method, the peptide is synthesized while dissolved in a solvent, and purification after each step is typically achieved through extraction or crystallization. rsc.orggoogle.com This technique can be advantageous for the large-scale synthesis of short peptides or when specific modifications are required that are not compatible with solid-phase methods. libretexts.org Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) are commonly used to facilitate the formation of the peptide bond between amino acids in solution. americanpeptidesociety.org

Incorporation of Modified Amino Acids for Structural Probes

To investigate the structure and function of Peptide C20W, researchers often incorporate non-natural or modified amino acids into its sequence. nih.govgenscript.comgoogle.com These modifications can serve as structural probes, providing valuable information about the peptide's conformation, dynamics, and interactions. For instance, the introduction of fluorescently labeled amino acids can be used in imaging studies, while the incorporation of isotopically labeled amino acids (e.g., with ¹³C or ¹⁵N) is essential for nuclear magnetic resonance (NMR) spectroscopy studies. uzh.ch Other modifications, such as the introduction of D-amino acids, can increase the peptide's resistance to enzymatic degradation. biosynth.com The synthesis of these modified peptides typically follows standard SPPS protocols, with the modified amino acid being introduced at the desired position in the sequence. mdpi.com

Synthesis of Analogs for Structure-Activity Relationship Studies

Understanding the relationship between the structure of Peptide C20W and its biological activity is crucial for its development as a potential therapeutic or research tool. nih.gov Structure-activity relationship (SAR) studies involve the synthesis and evaluation of a series of peptide analogs, where specific amino acids are systematically replaced. nih.govresearchgate.net

A common technique used in SAR studies is the Alanine (B10760859) Scan . researchgate.netresearchgate.net In an alanine scan, each amino acid residue in the peptide sequence is systematically replaced with alanine. researchgate.netresearchgate.net The resulting analogs are then tested for their biological activity. A significant decrease in activity upon substitution of a particular residue suggests that the original amino acid's side chain is important for the peptide's function. researchgate.netchemrxiv.orgmdpi.com Conversely, if the substitution with alanine has little or no effect on activity, it indicates that the original side chain is not critical. researchgate.net The synthesis of these analogs is readily achieved using SPPS. nih.govmdpi.comnih.gov

Biophysical Techniques for Studying Macromolecular Interactions

To elucidate the mechanism of action of Peptide C20W, it is essential to study its interactions with other macromolecules. Various biophysical techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique used to determine the three-dimensional structure of peptides and proteins in solution, providing insights into their conformation and dynamics under near-physiological conditions. uzh.chpsu.edumuni.cz It is also exceptionally well-suited for studying weak protein-protein interactions, as it does not require crystallization of the complex. nih.govnih.gov

In the context of Peptide C20W research, NMR can be used to:

Determine the solution structure of C20W: By analyzing various NMR parameters, such as the Nuclear Overhauser Effect (NOE), scalar couplings, and chemical shifts, a detailed three-dimensional model of the peptide can be generated. uzh.ch

Map the binding interface with its target macromolecule: By comparing the NMR spectra of the free peptide and the peptide in complex with its binding partner, researchers can identify the specific amino acid residues of C20W that are involved in the interaction. muni.cznih.gov This is often achieved through chemical shift perturbation experiments, where changes in the chemical shifts of specific nuclei upon binding are monitored. nih.gov

Characterize the dynamics of the interaction: NMR can provide information on the flexibility and motion of the peptide both in its free form and when bound to its target. muni.cz

| Technique | Application in C20W Research | Information Gained |

| NMR Spectroscopy | Structural and interaction studies of C20W. | 3D structure, binding site mapping, conformational changes, and dynamics. uzh.chnih.govmuni.cz |

Small-Angle X-ray Scattering (SAXS)

In the study of Peptide C20W, SAXS has been instrumental in characterizing its interaction with calmodulin (CaM). nih.govacs.org Research has shown that the binding of C20W to CaM results in a complex with a smaller radius of gyration (Rg) compared to CaM alone. nih.govacs.org The interatomic length distribution function, P(r), of the CaM-C20W complex was found to be similar to that of CaM by itself, which suggests that the complex maintains an extended, dumbbell-like shape. nih.govacs.org This is in contrast to the binding of another peptide, C24W, which induces a more globular structure in the resulting complex. nih.govacs.org

Table 1: SAXS Parameters for Calmodulin and its Complexes with C20W and C24W

| Molecule/Complex | Radius of Gyration (Rg) | Structural Conformation |

| Calmodulin (CaM) | Larger than complexes | Extended, dumbbell-shaped |

| CaM-C20W Complex | Smaller than CaM alone | Extended, dumbbell-shaped |

| CaM-C24W Complex | Smaller than CaM alone | Globular |

This table summarizes the key findings from SAXS studies on the interaction of C20W and C24W with calmodulin.

Ion Mobility Mass Spectrometry (IM-MS)

Ion Mobility-Mass Spectrometry (IM-MS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.govinstruct-eric.org This method provides information about the conformational structures of biomolecules. instruct-eric.org

IM-MS has been utilized to investigate the structural transitions of calmodulin (CaM) upon binding to Peptide C20W. researchgate.net These studies have shown that the binding of C20W to CaM can occur with intermediate metalation states, ranging from 1 to 4 Ca²⁺ ions. researchgate.net The resulting complexes exhibit relatively collapsed structures, indicating that a pre-folded or holo-calmodulin conformation is not a prerequisite for peptide binding. researchgate.net The C20W peptide exemplifies an extended binding model with calmodulin. researchgate.net

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a technique used to directly measure the heat changes that occur during biomolecular interactions. malvernpanalytical.com This allows for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment without the need for labeling. malvernpanalytical.comnih.gov

While specific ITC data for the direct interaction of Peptide C20W is not detailed in the provided search results, the principles of ITC are widely applied to study peptide-protein and peptide-lipid interactions. nih.govresearchgate.netresearchgate.netcam.ac.uk The technique involves titrating a ligand into a sample cell containing the macromolecule of interest and measuring the heat absorbed or released. malvernpanalytical.com

Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique used to study the conformational states of peptides and their interactions. nih.gov It can measure the intrinsic fluorescence of amino acid residues like tryptophan, or the fluorescence of attached dyes, which can change upon binding or conformational shifts. nih.gov

In research involving Peptide C20W, a dansylated version of the peptide (dans-C20W) has been used to monitor its interaction with calmodulin (CaM). researchgate.net The fluorescence emission spectrum of dans-C20W shows a blue shift upon binding to CaM, moving from a maximum at 535 nm to 512 nm. researchgate.net This shift, accompanied by an 8-fold increase in the quantum yield of the dansyl group, indicates that the dansyl moiety moves into a more hydrophobic environment upon binding to CaM. researchgate.net

Table 2: Fluorescence Emission Maxima of Dans-C20W

| Condition | Emission Maximum (nm) |

| Dans-C20W alone | 535 |

| Dans-C20W + Calmodulin (CaM) | 512 |

| Dans-C20W + Phosphorylated Calmodulin (PCaM) | 508 |

This table shows the shift in the fluorescence emission maximum of dans-C20W upon binding to different forms of calmodulin, indicating a change in the local environment of the fluorescent probe.

Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy is a widely used method for determining the secondary structure of peptides and proteins. nih.govamericanpeptidesociety.org It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's conformation, such as α-helices, β-sheets, and random coils. americanpeptidesociety.orgunits.it

While specific CD spectroscopy data for Peptide C20W was not found in the provided search results, the technique is fundamental in peptide research. subr.eduumich.edu The far-UV CD spectrum (180-260 nm) provides information on the peptide backbone conformation. units.it For instance, α-helical structures typically show negative bands around 222 nm and 208 nm and a positive band around 190 nm. units.it

Bioinformatic and Data Analysis Methodologies

Bioinformatic and data analysis methodologies are crucial for interpreting experimental data and predicting peptide and protein characteristics. jpt.comcolumbia.edu These approaches leverage computational tools and databases to analyze sequences, structures, and functional data. columbia.edudtu.dkbioconductor.org

Protein Data Bank (PDB) and BioMagResBank (BMRB) Utilization

The Protein Data Bank (PDB) is a repository for the 3D structural data of large biological molecules, including proteins and nucleic acids. rcsb.org It is a critical resource for researchers to access, visualize, and analyze molecular structures. rcsb.orgstackexchange.com The solution structure of the complex between calmodulin and Peptide C20W has been determined by heteronuclear three-dimensional NMR spectroscopy and is available in the PDB under the entry code 1CFF. pdbj.org This entry provides detailed information on the intramolecular and intermolecular contacts that define the structure of the complex. pdbj.org The data reveals that C20W binds exclusively to the C-terminal half of Ca(2+)-saturated calmodulin, resulting in an unusual, extended global structure for the complex. pdbj.org

The BioMagResBank (BMRB) is a repository for data from NMR spectroscopic studies of biological molecules. nih.govcncb.ac.cn It archives quantitative NMR spectral parameters such as chemical shifts and coupling constants. nih.govcncb.ac.cnbmrb.io BMRB works in conjunction with the PDB and is an essential resource for researchers using NMR to study biomolecules. nih.govcncb.ac.cnpdbj.org While a specific BMRB entry for Peptide C20W is not highlighted in the search results, the raw and processed NMR data related to the structural determination of the CaM/C20W complex would typically be deposited in the BMRB.

Informational Spectrum Method (ISM) for Sequence Analysis

The Informational Spectrum Method (ISM) is a theoretical, bioinformatics approach used to analyze the sequence of amino acids in proteins and peptides to predict their biological function and potential interactions. This method operates on the principle that the sequence of amino acids, and specifically the distribution of their physicochemical properties, determines the biological characteristics of a peptide.

The core of the ISM lies in the conversion of the amino acid sequence into a numerical signal. This is achieved by assigning a value to each amino acid that represents a specific physicochemical property. A key parameter used in this method is the electron-ion interaction potential (EIIP). The EIIP value for each amino acid reflects the energy of its valence electrons. Once the amino acid sequence is transformed into a numerical sequence based on these EIIP values, it is then subjected to a discrete Fourier transform.

This mathematical transformation converts the numerical sequence from the spatial domain (the linear sequence of amino acids) into the frequency domain. The result is an "informational spectrum," which is a series of frequencies and their corresponding amplitudes. Specific frequencies within this spectrum are correlated with particular biological activities or interactions of the peptide. By comparing the informational spectrum of a peptide of interest, such as C20W, with the known characteristic frequencies of certain biological functions (e.g., antiviral activity, receptor binding), it is possible to make predictions about the peptide's potential roles.

A common application of ISM is in the analysis of protein-protein interactions. The method can identify common frequency components between two interacting proteins, which are indicative of their binding affinity. This is achieved through a cross-spectral analysis of their respective informational spectrums.

While the Informational Spectrum Method is a recognized tool in computational peptide and protein analysis for predicting biological activity and interaction partners, a review of the available scientific literature does not indicate that this specific methodological approach has been applied to the study of Peptide C20W. Research on Peptide C20W has predominantly focused on its interaction with calmodulin, with its three-dimensional structure being elucidated through techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Advanced Research Perspectives and Future Directions in Peptide C20w Studies

Elucidation of Unfolded/Folded Conformational Populations in CaM-Peptide Interactions

The interaction between a peptide and its protein target is often not a simple lock-and-key mechanism but involves a dynamic interplay of conformational states. Research on the C20W-CaM complex has been instrumental in exploring this phenomenon. Ion mobility-mass spectrometry has enabled the distinction of coexisting folded and unfolded populations of CaM, both in its free state and when complexed with peptides. researchgate.net These studies reveal that C20W binding induces an "unusually extended structure" in the CaM-peptide complex. acs.org

Unlike canonical binding modes where CaM wraps around the target peptide in a compact, globular structure, the CaM/C20W complex retains a more extended, dumbbell-like shape. nih.gov This is because C20W, representing the N-terminal portion of the full PMCA binding domain, binds exclusively to the C-terminal lobe of CaM. researchgate.netacs.org This interaction leaves the N-terminal lobe of CaM relatively unengaged, resulting in an extended conformation reminiscent of CaM itself. nih.gov Small-angle X-ray scattering (SAXS) data confirms that the complex has a radius of gyration smaller than free CaM but maintains an interatomic length distribution function similar to that of CaM alone, indicative of the retained dumbbell shape. nih.gov

The study of such non-canonical interactions is crucial for understanding the breadth of protein recognition mechanisms. Short peptides, like C20W, are particularly useful models because they are often too short to adopt a stable fold on their own and can sample a wide range of unfolded states in solution, providing insight into the conformational landscape of the denatured state ensemble (DSE) of proteins. chemrxiv.org The ability of C20W to bind with high affinity while inducing a non-compact state in CaM highlights that a pre-folded conformation of the protein is not a prerequisite for target recognition. researchgate.net

Understanding the Biological Importance of Intermediate Metalation States in CaM-Peptide Complexes

Calmodulin's function is intricately linked to its ability to bind calcium ions (Ca²⁺). It possesses four Ca²⁺-binding sites known as EF-hands. The binding of Ca²⁺ is typically cooperative and induces conformational changes that expose hydrophobic patches, enabling CaM to interact with its targets. nih.gov However, the transition from the calcium-free (apo) to the fully calcium-saturated (holo) state is not instantaneous and involves intermediately metalated species.

Ion mobility mass spectrometry studies have provided direct evidence for these intermediate states during the titration of CaM with calcium. researchgate.net These experiments show that higher Ca²⁺ occupancy correlates with more compact CaM structures. researchgate.net Significantly, the binding of peptides like C20W to calmodulin can occur across a range of metalation states, from 1 to 4 bound Ca²⁺ ions. researchgate.net The resulting complexes with these metal-unsaturated forms of calmodulin demonstrate relatively collapsed structures, suggesting that the full complement of four Ca²⁺ ions is not strictly necessary for the initial binding event. researchgate.net

While the existence of these intermediate metalation states in CaM-peptide complexes is now established, their precise biological importance remains an open and active area of investigation. researchgate.net It is hypothesized that these different states could allow for a graded or fine-tuned response to fluctuating intracellular Ca²⁺ concentrations, enabling CaM to interact with different targets or modulate their activity in distinct ways depending on the local Ca²⁺ signal. The C20W-CaM system provides a tractable model for dissecting the structural and functional consequences of these intermediate states, which could reveal new layers of complexity in calcium signaling pathways.

Exploration of CaM Plasticity in Target Binding through C20W as a Model

Calmodulin is renowned for its remarkable promiscuity, binding to and regulating hundreds of diverse protein targets. This ability stems from its structural plasticity, particularly the flexibility of the central linker connecting its N- and C-terminal lobes and the conformational adaptability of its methionine-rich hydrophobic pockets. nih.gov The study of the C20W-CaM complex has been particularly illuminating in demonstrating this plasticity.

C20W exemplifies a non-canonical binding mode. nih.gov NMR studies have shown that chemical shift changes upon C20W binding occur almost exclusively in the C-terminal domain of CaM, confirming that the peptide interacts with only one of the two lobes. researchgate.net This is in stark contrast to the canonical "wrap-around" model seen with peptides like M13 from skeletal muscle myosin light chain kinase, where both CaM lobes engage the peptide to form a compact, globular complex. researchgate.netnih.gov

The interaction with C20W, which lacks the second hydrophobic anchor residue found in the full-length PMCA binding domain, results in a complex that remains extended. nih.gov However, when CaM binds to a longer peptide from the same domain, C28W, which includes this second anchor, it forms a compact structure involving both lobes. nih.gov This comparison suggests a multi-step binding and activation mechanism for PMCA, where an initial encounter may resemble the extended C20W complex, followed by a conformational rearrangement to the fully engaged and compact C28W-like state. nih.gov This use of C20W as a molecular probe has thus provided critical insights into how CaM can adapt its structure to interact with different segments of a target protein, showcasing the conformational plasticity that is central to its function as a versatile signaling molecule. nih.gov

Development of Novel Peptidomimetics and Engineered Peptides Based on C20W Binding Principles

The unique binding characteristics of C20W make it an attractive scaffold for the design of novel peptidomimetics and engineered peptides with tailored functions. Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties such as stability, bioavailability, and receptor affinity. lifechemicals.comjocpr.com The development process often involves identifying the key residues for interaction and then using this information to design new molecules, a process for which the C20W-CaM system is well-suited. mdpi.com

Research into synthetic analogues of the PMCA calmodulin-binding domain has provided a clear blueprint for this type of engineering. By creating truncated and substituted versions of the binding peptide, scientists have mapped the residues critical for CaM affinity. For example, while C20W binds with a respectable nanomolar affinity, the longer C28W peptide binds even more tightly. nih.gov Conversely, the shorter C15W peptide shows a significantly reduced affinity, highlighting the importance of the residues between positions 15 and 20. nih.gov Furthermore, substituting the key tryptophan residue in C28W with tyrosine or alanine (B10760859) also lowers the binding affinity, confirming its role as a primary hydrophobic anchor. nih.gov

These principles have been applied in innovative biotechnological contexts. For instance, the C20W peptide has been incorporated into an engineered protein encapsulation system based on the Hepatitis B virus capsid. researchgate.net In this system, C20W is fused to the capsid protein, and its specific, calcium-dependent interaction with the C-terminal domain of calmodulin (TR2C) is used to efficiently and selectively package cargo proteins fused to TR2C. researchgate.net This demonstrates how the specific binding principles of C20W can be harnessed to create novel, functional biomaterials and molecular tools. Future work could involve creating non-peptide scaffolds (Type III peptidomimetics) that present the key interacting side chains of C20W in the correct spatial orientation to either inhibit or modulate CaM interactions with high specificity. jocpr.com

Table 1: Binding Affinities of C20W and Related Peptides to Calmodulin

| Peptide | Description | Estimated Dissociation Constant (Kd) | Reference |

|---|---|---|---|

| C28W | Residues 2-29 of PMCA CaM-binding domain | 0.1 nM | nih.gov |

| C20W | Residues 2-21 of PMCA CaM-binding domain | 5-15 nM | nih.gov |

| C15W | Residues 2-16 of PMCA CaM-binding domain | 700-1700 nM | nih.gov |

| C28Y | C28W with Trp -> Tyr substitution | 5-15 nM | nih.gov |

| C28A | C28W with Trp -> Ala substitution | 5-15 nM | nih.gov |

| C14 | Residues 16-29 of PMCA CaM-binding domain | Ineffective binding | nih.gov |

This table summarizes the impact of peptide length and key residue substitution on the binding affinity to calmodulin, providing a basis for the rational design of new peptides and peptidomimetics.

Computational Advancement for Enhanced Prediction of Peptide-Protein Interactions

Computational methods are increasingly vital for complementing experimental studies of protein-protein interactions (PPIs). lifechemicals.com These approaches can predict binding partners, model complex structures, and guide the design of new molecules. mdpi.com The C20W-CaM complex serves as an excellent case study for the application and advancement of these computational tools.

A variety of computational methods can be applied to understand and predict interactions like that of C20W with CaM. These can be broadly categorized as follows:

Sequence-Based Methods: These methods use protein sequence information to predict interactions. For example, by analyzing patterns of co-evolution or identifying conserved binding motifs, researchers can predict new CaM-binding partners that might share features with the C20W sequence. princeton.edu

Structure-Based Methods: When a 3D structure is available, as it is for the CaM/C20W complex (PDB: 1CFF), molecular docking and molecular dynamics (MD) simulations can provide atomistic details of the interaction. nagahama-i-bio.ac.jplifechemicals.com These methods can be used to calculate binding energies, identify key interacting residues, and simulate the conformational changes that occur upon binding. This approach is fundamental to structure-based drug design, where novel peptidomimetics could be virtually screened for their ability to bind CaM in a C20W-like manner. nih.gov

Machine Learning and Deep Learning: In recent years, machine learning (ML) and deep learning (DL) models have shown exceptional performance in predicting PPIs. jocpr.com These models can be trained on large datasets of known interacting and non-interacting pairs, learning complex patterns from various protein features (sequence, structure, etc.) to make predictions. jocpr.com A model could be specifically trained on CaM-binding peptides to identify new binders or to generate novel peptide sequences, like C20W analogues, with high predicted affinity. arxiv.org

Table 2: Overview of Computational Approaches for Studying Peptide-Protein Interactions

| Method Category | Description | Application to C20W-CaM | Reference |

|---|---|---|---|

| Sequence-Based | Predicts interactions from amino acid sequences (e.g., phylogenetic profiles, co-evolution). | Identifying other proteins with C20W-like CaM-binding motifs. | princeton.edu |

| Structure-Based | Uses 3D structures for docking and dynamics simulations to model binding. | Refining the understanding of the C20W-CaM interface; virtual screening for mimetics. | lifechemicals.comnih.gov |

| Network-Based | Analyzes known interaction networks to infer new connections. | Placing the PMCA-CaM interaction within the broader cellular "interactome". | mdpi.com |

| Machine Learning | Trains classifiers (e.g., SVM, Random Forest) on known PPI data to predict new ones. | Classifying novel peptides as likely CaM binders based on learned features. | jocpr.com |

| Deep Learning | Uses multi-layered neural networks to learn abstract features for prediction and generation. | Generating novel peptide sequences with high predicted affinity and specificity for CaM. | jocpr.comarxiv.org |

The integration of these computational approaches with experimental data from techniques like NMR and mass spectrometry will continue to enhance our understanding of the C20W-CaM interaction and accelerate the design of molecules that can modulate it.

Investigation of Biochemical Pathways influenced by CaM-C20W type interactions

The interaction between C20W and calmodulin is not merely a biophysical curiosity; it serves as a model for a regulatory mechanism with profound physiological consequences. C20W is a fragment of the autoinhibitory domain of the plasma membrane Ca²⁺-ATPase (PMCA), an essential enzyme responsible for pumping calcium out of the eukaryotic cell to maintain low intracellular Ca²⁺ concentrations. nih.govnih.gov By binding to CaM, this domain is displaced, leading to the activation of the pump. Therefore, studying the C20W-CaM interaction provides direct insight into the regulation of calcium homeostasis.

The regulation of PMCA is a critical node in cellular signaling. By controlling local and global Ca²⁺ levels, PMCA influences a vast number of downstream biochemical pathways. These include:

Gene Transcription: Calcium signals can activate transcription factors, and the duration and amplitude of these signals, controlled by pumps like PMCA, are critical.

Enzyme Activation: Many enzymes, such as CaM-dependent kinases (e.g., CaMKII) and phosphatases (e.g., calcineurin), are directly or indirectly regulated by Ca²⁺/CaM. nih.gov The activity of PMCA, by shaping the Ca²⁺ signal, will therefore influence the entire network of CaM-regulated enzymes.

Synaptic Transmission: In neurons, the precise control of Ca²⁺ concentration at the presynaptic terminal is essential for neurotransmitter release and synaptic plasticity. researchgate.net PMCA plays a key role in this process.

Cell Proliferation and Apoptosis: The interplay between Ca²⁺ signaling and major pathways like the MAPK signaling cascade is well-documented. nih.gov Dysregulation of calcium homeostasis is often linked to diseases, including cancer.

By acting as a specific inhibitor of CaM's activation of the Ca²⁺ pump, the C20W peptide can be used as a tool to probe these pathways. nih.gov For example, introducing C20W into a cellular system could help elucidate the specific consequences of inhibiting PMCA activation via the CaM pathway. Understanding the unique structural nature of the C20W-CaM complex—specifically its extended conformation and interaction with only the C-lobe—opens up the possibility of designing highly specific inhibitors. Such molecules could potentially target the PMCA-CaM interaction without affecting the myriad of other CaM targets that bind in a canonical "wrap-around" fashion, offering a new avenue for therapeutic intervention in diseases linked to calcium dysregulation.

Q & A

Q. How can researchers ensure ethical rigor in studies involving Peptide C20W and human-derived samples?

- Methodological Answer : Adhere to IRB protocols for human subject recruitment, emphasizing informed consent and anonymization. For in vitro studies using primary cells, document donor demographics (age, sex, health status) and passage numbers to contextualize biological variability .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.